molecular formula C24H27N5O7 B1680686 N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine CAS No. 138107-58-1

N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine

Cat. No.: B1680686
CAS No.: 138107-58-1
M. Wt: 497.5 g/mol
InChI Key: XPXOBWWMCFKOKQ-ROUUACIJSA-N
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Description

RO 435054 is a small molecule drug initially developed by Roche Holding AG. It is a peptidomimetic inhibitor that targets the glycoprotein IIb/IIIa (integrin alpha-IIb/beta-3) receptor. This compound was primarily investigated for its potential use in treating cardiovascular diseases, particularly thrombosis .

Preparation Methods

The synthesis of RO 435054 involves several steps, starting with the preparation of the amidinobenzoyl group, followed by the incorporation of β-alanine, l-aspartic acid, and l-phenylalanine. The final product is obtained through a series of coupling reactions and purification steps .

Chemical Reactions Analysis

RO 435054 undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

RO 435054 is similar to other glycoprotein IIb/IIIa antagonists, such as eptifibatide and tirofiban. it is unique due to its peptidomimetic structure, which allows for specific interactions with the integrin receptor . Similar compounds include:

RO 435054’s unique structure and binding properties make it a valuable tool for studying integrin receptor interactions and designing new therapeutic agents.

Properties

CAS No.

138107-58-1

Molecular Formula

C24H27N5O7

Molecular Weight

497.5 g/mol

IUPAC Name

(3S)-3-[3-[(4-carbamimidoylbenzoyl)amino]propanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H27N5O7/c25-21(26)15-6-8-16(9-7-15)22(33)27-11-10-19(30)28-17(13-20(31)32)23(34)29-18(24(35)36)12-14-4-2-1-3-5-14/h1-9,17-18H,10-13H2,(H3,25,26)(H,27,33)(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t17-,18-/m0/s1

InChI Key

XPXOBWWMCFKOKQ-ROUUACIJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)C2=CC=C(C=C2)C(=N)N

Appearance

Solid powder

138107-58-1

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XDF

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-(N-(N-(p-amidinobenzoyl)-beta-alanyl)-L-alpha-aspartyl)-3-phenyl-L-alanine
p-amidinobenzoyl-beta-alanyl-aspartyl-phenylalanine
Ro 43-5054
Ro 435054
Ro-43-5054

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
Reactant of Route 2
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
Reactant of Route 3
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
Reactant of Route 4
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
Reactant of Route 5
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine
Reactant of Route 6
N-(4-Carbamimidoylbenzoyl)-Beta-Alanyl-L-Alpha-Aspartyl-L-Phenylalanine

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